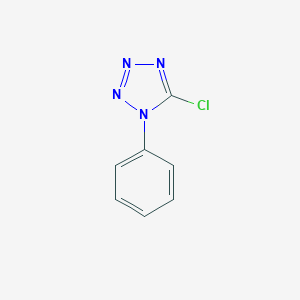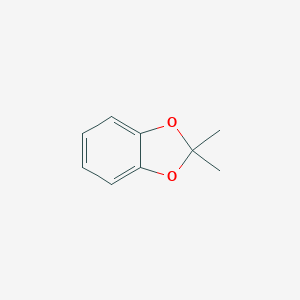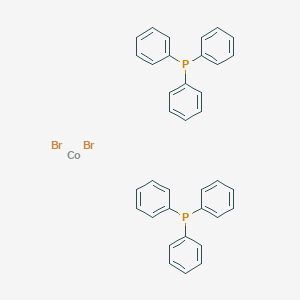
Dibromobis(triphenylphosphine)cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Coordination Chemistry and Crystallography : Studies have examined the coordination chemistry and crystal structure of related cobalt complexes, providing insights into their molecular geometry and interactions. For instance, the study of cobalt(II) bromide with hexamethylphosphoric triamide displays tetrahedral coordination around cobalt, with significant importance of dpi-ppi interactions (Suzuki, Abe, & Ishiguro, 2001).
Solid-Phase Synthesis Applications : Cobalt carbonyl complexes, including those involving triphenylphosphine, have been demonstrated as effective 'traceless' π-alkyne linkers in solid-phase synthesis (Comely, Gibson, & Hales, 1999).
Catalytic Applications : Cobalt complexes, including those with triphenylphosphine, have been utilized in various catalytic processes, such as the [2+2+2] cycloaddition of phenylacetylene with 1,3-dienes for synthesizing vinyl-substituted cyclohexa-1,3-diene derivatives (Hilt, Hess, & Harms, 2008).
Organometallic Chemistry : Several studies focus on the unique reactions and properties of cobalt-triphenylphosphine complexes in organometallic chemistry, such as hydrogen transfer reactions (Małunowicz, Tyrlik, & Lasocki, 1974).
Activation of Dioxygen : Cobalt complexes, including those with triphenylphosphine, are reported to catalytically oxidize triphenylphosphine to triphenylphosphine oxide in the presence of O(2) (Sharma et al., 2011).
Synthesis and Characterization of Novel Complexes : Innovative syntheses and characterizations of cobalt complexes with triphenylphosphine ligands are documented, contributing to advancements in inorganic and organometallic chemistry (Mahammed, Giladi, Goldberg, & Gross, 2001).
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Properties
| 14126-32-0 | |
Molecular Formula |
C36H30Br2CoP2 |
Molecular Weight |
743.3 g/mol |
IUPAC Name |
dibromocobalt;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2BrH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
InChI Key |
SQDIBELOLPISAF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co+2].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co](Br)Br |
| 14126-32-0 172030-06-7 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)

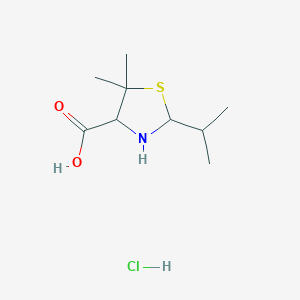

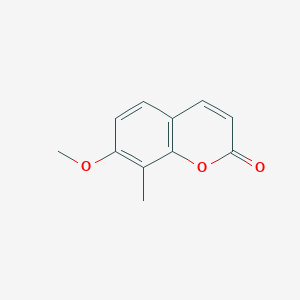

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
